molecular formula C24H34Br4O4 B587460 Pyronil 45-d34 CAS No. 1793944-59-8

Pyronil 45-d34

Cat. No. B587460
Key on ui cas rn: 1793944-59-8
M. Wt: 740.355
InChI Key: UUEDINPOVKWVAZ-RFETUZSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04754053

Procedure details

Tetrabromophthalic anhydride (1391.1 grams; 3.0 moles), 2-ethyl-1-hexanol (1171.8 grams; 9.0 moles) and titanium (IV) isopropoxide (7 ml.; 0.5 volume percent on tetrabromophthalic anhydride) were charged into a 3,000 ml. reaction flask maintained under a nitrogen atmosphere. The reaction flask was fitted with a mechanical stirrer. thermometer. nitrogen inlet tube, and a Dean-Stark water trap connected to a Friedrich condensor. The reaction mixture was heated with agitation at a temperature equal or less than about 200° C. for eight hours. The resulting product (2.497 grams) was an amber thick clear liquid having an acidity of 1.4 meq. per 100 grams.
Quantity
1391.1 g
Type
reactant
Reaction Step One
Quantity
1171.8 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
catalyst
Reaction Step One
[Compound]
Name
product
Quantity
2.497 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Br:15])=[C:4]([Br:14])[C:5]([Br:13])=[C:6]2[C:11](=[O:12])[O:10][C:8](=[O:9])[C:7]=12.[CH2:16]([CH:18]([CH2:21][CH2:22][CH2:23][CH3:24])[CH2:19]O)[CH3:17].[OH2:25]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Br:13][C:5]1[C:4]([Br:14])=[C:3]([Br:15])[C:2]([Br:1])=[C:7]([C:8]([O:9][CH2:11][CH:6]([CH2:7][CH3:8])[CH2:5][CH2:4][CH2:3][CH3:2])=[O:25])[C:6]=1[C:11]([O:10][CH2:19][CH:18]([CH2:16][CH3:17])[CH2:21][CH2:22][CH2:23][CH3:24])=[O:12] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
1391.1 g
Type
reactant
Smiles
BrC=1C(=C(C(=C2C1C(=O)OC2=O)Br)Br)Br
Name
Quantity
1171.8 g
Type
reactant
Smiles
C(C)C(CO)CCCC
Name
Quantity
7 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
product
Quantity
2.497 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
maintained under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
The reaction flask was fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated with agitation at a temperature equal or less than about 200° C. for eight hours
Duration
8 h

Outcomes

Product
Name
Type
Smiles
BrC=1C(=C(C(=C(C1C(=O)OCC(CCCC)CC)C(=O)OCC(CCCC)CC)Br)Br)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04754053

Procedure details

Tetrabromophthalic anhydride (1391.1 grams; 3.0 moles), 2-ethyl-1-hexanol (1171.8 grams; 9.0 moles) and titanium (IV) isopropoxide (7 ml.; 0.5 volume percent on tetrabromophthalic anhydride) were charged into a 3,000 ml. reaction flask maintained under a nitrogen atmosphere. The reaction flask was fitted with a mechanical stirrer. thermometer. nitrogen inlet tube, and a Dean-Stark water trap connected to a Friedrich condensor. The reaction mixture was heated with agitation at a temperature equal or less than about 200° C. for eight hours. The resulting product (2.497 grams) was an amber thick clear liquid having an acidity of 1.4 meq. per 100 grams.
Quantity
1391.1 g
Type
reactant
Reaction Step One
Quantity
1171.8 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
catalyst
Reaction Step One
[Compound]
Name
product
Quantity
2.497 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Br:15])=[C:4]([Br:14])[C:5]([Br:13])=[C:6]2[C:11](=[O:12])[O:10][C:8](=[O:9])[C:7]=12.[CH2:16]([CH:18]([CH2:21][CH2:22][CH2:23][CH3:24])[CH2:19]O)[CH3:17].[OH2:25]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Br:13][C:5]1[C:4]([Br:14])=[C:3]([Br:15])[C:2]([Br:1])=[C:7]([C:8]([O:9][CH2:11][CH:6]([CH2:7][CH3:8])[CH2:5][CH2:4][CH2:3][CH3:2])=[O:25])[C:6]=1[C:11]([O:10][CH2:19][CH:18]([CH2:16][CH3:17])[CH2:21][CH2:22][CH2:23][CH3:24])=[O:12] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
1391.1 g
Type
reactant
Smiles
BrC=1C(=C(C(=C2C1C(=O)OC2=O)Br)Br)Br
Name
Quantity
1171.8 g
Type
reactant
Smiles
C(C)C(CO)CCCC
Name
Quantity
7 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
product
Quantity
2.497 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
maintained under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
The reaction flask was fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated with agitation at a temperature equal or less than about 200° C. for eight hours
Duration
8 h

Outcomes

Product
Name
Type
Smiles
BrC=1C(=C(C(=C(C1C(=O)OCC(CCCC)CC)C(=O)OCC(CCCC)CC)Br)Br)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.